molecular formula C18H19N3O4 B4011672 Phenyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate

Phenyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate

Cat. No.: B4011672
M. Wt: 341.4 g/mol
InChI Key: YGWONPFQIKYRLQ-UHFFFAOYSA-N
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Description

Phenyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate typically involves the reaction of 2-(4-methylpiperazin-1-yl)benzoic acid with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base.

    Nucleophilic Addition: The piperazine ring can undergo nucleophilic addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aqueous sodium hydroxide.

    Nucleophilic Addition: Various electrophiles such as alkyl halides.

Major Products Formed

    Reduction: Phenyl 2-(4-methylpiperazin-1-yl)-5-aminobenzoate.

    Hydrolysis: 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory agent.

    Medicine: Explored for its anticonvulsant and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β.

Comparison with Similar Compounds

Phenyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate can be compared with other piperazine derivatives such as:

    Phenyl 2-(4-phenylpiperazin-1-yl)-5-nitrobenzoate: Similar structure but with a phenyl group instead of a methyl group on the piperazine ring.

    Phenyl 2-(4-methylpiperazin-1-yl)-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

phenyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-19-9-11-20(12-10-19)17-8-7-14(21(23)24)13-16(17)18(22)25-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWONPFQIKYRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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